One common approach involves a diastereoselective route using a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester, providing the (S) absolute configuration for the major product. [] Subsequent modifications on the aryl substituent allow for the introduction of various functional groups, diversifying the chemical space of potential drug candidates.
The molecular structure of (R)-3-(Pyrrolidin-2-yl)pyridine has been studied using various techniques, including X-ray crystallography and computational methods. The pyridine and pyrrolidine rings are not coplanar, adopting a twisted conformation to minimize steric hindrance. The nitrogen atom of the pyrrolidine ring can exist in different conformations depending on the substituents on the pyrrolidine ring and the environment. []
For instance, in the crystal structure of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, a derivative of (R)-3-(Pyrrolidin-2-yl)pyridine, the pyrrolidine ring adopts a chair conformation. [] This specific conformation, along with the spatial arrangement of other substituents, contributes to the molecule's high affinity and selectivity for the αvβ6 integrin.
For instance, the high affinity of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt for the αvβ6 integrin is attributed to the specific interactions between the molecule and the amino acid residues in the binding site of the integrin. [] These interactions involve hydrogen bonding between the carboxylic acid group and the amine group of the pyrrolidine ring with the integrin residues, as well as hydrophobic interactions between the aromatic rings and the hydrophobic pockets in the binding site.
For example, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, designed as a potential therapeutic agent for idiopathic pulmonary fibrosis, exhibits a very high solubility in saline at pH 7 (>71 mg/mL), a crucial factor for its development as an inhaled drug. []
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: